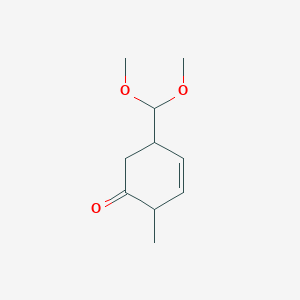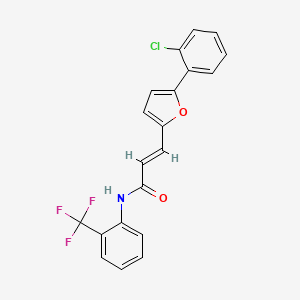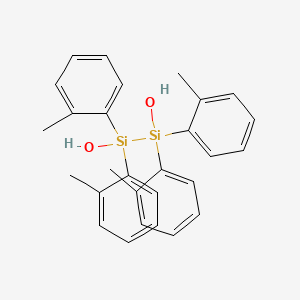
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a dimethoxymethyl group and a methyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohex-3-en-1-one with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the desired dimethoxymethyl derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of efficient catalysts to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The dimethoxymethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The cyclohexene ring provides a rigid framework that can interact with enzymes and other biological molecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethoxymethane: A related compound with similar functional groups but a simpler structure.
2-Methylcyclohexanone: Shares the cyclohexane ring but lacks the dimethoxymethyl group.
Cyclohexene: A simpler analog with only the cyclohexene ring.
Uniqueness
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one is unique due to the presence of both the dimethoxymethyl group and the cyclohexene ring. This combination of functional groups and ring structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
84065-69-0 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
5-(dimethoxymethyl)-2-methylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4-5,7-8,10H,6H2,1-3H3 |
Clé InChI |
FOOQLCOVVJONLH-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC(CC1=O)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)







